2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol
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Overview
Description
2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol is a heterocyclic compound that belongs to the class of pyrimidopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. One common method includes the use of ammonium acetate (NH4OAc) in n-butanol (n-BuOH) under reflux conditions for about 3 hours . Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloroanilino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase . These interactions lead to various biological effects, including antiproliferative and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds are structurally similar and exhibit similar biological activities.
Pteridines: Isomeric to pyrimido[4,5-d]pyridazines, these compounds are components of nucleic and folic acids.
Purines: Structurally related and biologically active, purines are essential for DNA and RNA synthesis.
Uniqueness
2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol is unique due to its specific substitution pattern and the presence of the chloroanilino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6344-85-0 |
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Molecular Formula |
C12H8ClN5O2 |
Molecular Weight |
289.68 g/mol |
IUPAC Name |
2-(4-chloroanilino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione |
InChI |
InChI=1S/C12H8ClN5O2/c13-6-1-3-7(4-2-6)15-12-14-5-8-9(16-12)11(20)18-17-10(8)19/h1-5H,(H,17,19)(H,18,20)(H,14,15,16) |
InChI Key |
SIDYLIOHTSOQDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=C3C(=N2)C(=O)NNC3=O)Cl |
Origin of Product |
United States |
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